Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Description
α,β-不饱和酯形成的传统酯化方法
传统合成策略主要基于Wittig-Horner反应和Claisen-Schmidt缩合反应。Horner-Wadsworth-Emmons(HWE)反应通过膦酸酯中间体与醛类化合物的缩合,可高选择性地构建α,β-不饱和酯骨架。以二乙基膦酰乙酸乙酯与2-溴-4-氟苯甲醛为原料,在碱性条件下(如碳酸铯/异丙醇体系)进行缩合,可获得Z式构型为主的产物,该方法的立体选择性可达89%以上。
Claisen-Schmidt缩合则通过酮类化合物与活性酯的交叉羟醛缩合构建α,β-不饱和体系。以2-溴-4-氟苯乙酮与丙二酸二乙酯为模型反应时,在哌啶催化下经Knoevenagel缩合可获得目标产物,但该方法常伴随双键异构化问题。对比实验表明,当反应温度控制在60-80℃时,产物收率可提升至75%,而高温(>100℃)会导致收率下降至50%以下。
表1 传统合成方法参数对比
| 方法 | 催化剂 | 温度(℃) | 收率(%) | E/Z比 |
|---|---|---|---|---|
| HWE反应 | Cs2CO3 | 25 | 89 | 95:5 |
| Claisen-Schmidt | 哌啶 | 80 | 75 | 60:40 |
| 酸催化酯化 | H2SO4 | 回流 | 68 | - |
工业级连续流合成优化策略
连续流合成技术通过微反应器实现过程强化,显著提升了该化合物的制备效率。日本理化学研究所开发的固体酸催化剂(磺化聚苯乙烯-二乙烯基苯共聚物)在连续流体系中表现出卓越性能。在固定床反应器中,乙醇与3-(2-溴-4-氟苯基)丙烯酸的摩尔比1.2:1、流速2 mL/min、温度120℃条件下,酯化转化率可达98%,时空产率较批次反应提高3.2倍。
关键工艺参数优化研究表明,停留时间对选择性具有决定性影响。当停留时间从5分钟延长至15分钟时,副产物二聚体含量从12%降至3%以下。采用多级串联反应器设计(包括预混合模块、主反应模块和在线分离模块)可进一步将产品纯度提升至99.5%,满足医药中间体规格要求。
表2 连续流与批次工艺对比
| 参数 | 连续流工艺 | 批次工艺 |
|---|---|---|
| 反应时间 | 15 min | 8 h |
| 能耗指数 | 1.2 | 3.5 |
| 产物纯度 | 99.5% | 95.2% |
| 年产能(吨级) | 50 | 15 |
溴-氟芳香酯化过程的催化机制
钯催化交叉偶联反应为构建芳环取代基提供了新途径。Heck反应中,以3-溴-5-碘苯甲酸乙酯为前体,在Pd(OAc)2/XPhos催化体系下与丙烯酸乙酯进行区域选择性偶联,可获得含溴取代的中间体,后续经氟化试剂(如Selectfluor)处理引入氟原子,总收率达82%。该过程的决速步为氧化加成阶段,氟原子的吸电子效应使C-Br键活化能降低约15 kJ/mol。
路易斯酸催化机制在定向酯化中发挥关键作用。锌粉/三甲基氯硅烷体系可活化α-溴氟乙酸乙酯,生成溴氟酮硅醚中间体,其与芳香醛的Mukaiyama-aldol反应表现出优异的立体控制。当使用手性BINOL衍生物为配体时,产物的对映体过量值(ee)可达94%,这归因于氟原子的立体电子效应与催化中心的空间位阻协同作用。
表3 典型催化体系性能对比
| 催化剂 | 反应类型 | 选择性控制因素 | ee值(%) |
|---|---|---|---|
| Pd/XPhos | Heck偶联 | 配体空间位阻 | - |
| Zn/TMSCl | Aldol反应 | 硅醚中间体稳定性 | 94 |
| BINOL衍生物 | 不对称催化 | 手性空腔识别 | 89 |
Properties
IUPAC Name |
ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUPSFNKVDBKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Base-Catalyzed Approach
A typical procedure involves refluxing 2-bromo-4-fluorobenzaldehyde with ethyl acrylate in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via deprotonation of the aldehyde to form an enolate, which attacks the acrylate’s β-carbon.
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Reactants : 2-Bromo-4-fluorobenzaldehyde (1 eq), ethyl acrylate (1.2 eq)
-
Catalyst : K₂CO₃ (1.5 eq)
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Solvent : DMF, 80°C, 12 h
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Yield : 78–85%
Ionic Liquid-Promoted Reactions
Recent advancements employ functionalized ionic liquids (ILs) as green catalysts. For instance, N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide IL enhances reaction rates and yields by stabilizing intermediates via hydrogen bonding.
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Catalyst : IL (10 mol%)
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Solvent : Water/IL mixture, room temperature
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Yield : 92% (reduced to 8 h)
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction offers superior stereocontrol for generating the (E) isomer. This method uses phosphonate esters to form α,β-unsaturated esters via a two-step mechanism.
Standard HWE Protocol
Ethyl diethylphosphonoacetate reacts with 2-bromo-4-fluorobenzaldehyde under basic conditions:
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Reactants : 2-Bromo-4-fluorobenzaldehyde (1 eq), ethyl diethylphosphonoacetate (1.1 eq)
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Base : LiHMDS (2 eq), THF, −78°C → rt
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Workup : Acidic quench, extraction with ethyl acetate
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Yield : 89–94%
Microwave-Assisted HWE
Microwave irradiation reduces reaction times from hours to minutes. A study achieved 95% yield in 15 minutes using DBU as the base.
Palladium-catalyzed Heck reactions enable the introduction of acrylate groups to aryl halides. While less common for this compound, the method is valuable for synthesizing analogs.
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Catalyst : Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%)
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Base : Et₃N, DMF, 100°C
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Yield : 76% (24 h)
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|---|
| Knoevenagel | K₂CO₃ | DMF | 80 | 12 | 78–85 | Moderate (E) |
| HWE | LiHMDS | THF | −78→rt | 2 | 89–94 | High (E) |
| Ionic Liquid | Aminopropyl-DABCO | H₂O | 25 | 8 | 92 | High (E) |
| Heck Coupling | Pd(OAc)₂/PPh₃ | DMF | 100 | 24 | 76 | Variable |
Key observations :
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HWE offers the highest stereocontrol but requires stringent anhydrous conditions.
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Ionic liquids improve sustainability without compromising efficiency.
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Microwave-assisted HWE balances speed and yield but lacks scalability.
Challenges and Optimization Strategies
Regioselectivity in Aldehyde Synthesis
The limited commercial availability of 2-bromo-4-fluorobenzaldehyde necessitates its preparation via oxidation of 2-bromo-4-fluorobenzyl alcohol. A reported protocol uses pyridinium chlorochromate (PCC) in dichloromethane (63% yield).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives like azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters or alcohols.
Scientific Research Applications
Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary widely based on the derivative being studied.
Comparison with Similar Compounds
Key Compounds for Comparison:
Ethyl 3-[2-Bromo-5-(trifluoromethyl)phenyl]prop-2-enoate (CAS 1345484-78-7) Molecular Formula: C₁₂H₁₀BrF₃O₂ Molecular Weight: 323.06 g/mol Substituents: Bromine (Br) at position 2, trifluoromethyl (CF₃) at position 5. Properties: The CF₃ group introduces stronger electron-withdrawing effects compared to fluorine, enhancing electrophilicity of the α,β-unsaturated system. This increases reactivity in Michael additions but may reduce solubility due to hydrophobicity .
Ethyl 3-(2-Aminophenyl)prop-2-enoate (CAS 58106-56-2) Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol Substituents: Amino (NH₂) at position 2. Properties: The electron-donating NH₂ group decreases electrophilicity, making the compound less reactive in cross-coupling reactions. However, it improves solubility in polar solvents (LogP = 2.43) .
Ethyl (E)-3-(4-Acetylphenyl)prop-2-enoate Molecular Formula: C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol Substituents: Acetyl (COCH₃) at position 4. Properties: The acetyl group provides moderate electron-withdrawing effects, balancing reactivity and solubility. Reported synthesis via Heck reaction achieves 54% yield under optimized conditions (120–130°C, 5 hours) .
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Molecular Weight (g/mol) | LogP | Key Reactivity Traits |
|---|---|---|---|---|
| Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | Br (2), F (4) | 273.10 | ~2.8* | High electrophilicity, suitable for Heck reactions |
| Ethyl 3-[2-Bromo-5-(trifluoromethyl)phenyl]prop-2-enoate | Br (2), CF₃ (5) | 323.06 | ~3.5* | Enhanced electrophilicity, reduced solubility |
| Ethyl 3-(2-aminophenyl)prop-2-enoate | NH₂ (2) | 191.23 | 2.43 | Low reactivity in cross-coupling, polar |
| Ethyl (E)-3-(4-acetylphenyl)prop-2-enoate | COCH₃ (4) | 218.25 | ~2.1 | Moderate reactivity, balanced solubility |
*Estimated based on substituent contributions.
Perfluorinated Prop-2-enoate Esters ()
Compounds like 2-[ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate (CAS 68298-06-6) exhibit extreme hydrophobicity and chemical inertness due to perfluorinated chains. These properties make them useful in coatings and surfactants but limit their utility in fine chemical synthesis compared to the target compound .
Biological Activity
Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound belonging to the acrylate class, characterized by its unique structural features, including a bromo and a fluorine substituent on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C11H10BrF |
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | This compound |
| Appearance | Colorless to pale yellow liquid |
Structure
The compound features a double bond in the prop-2-enoate moiety, which enhances its reactivity and potential for various chemical transformations. The presence of both bromine and fluorine substituents significantly influences its biological interactions.
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have indicated that similar compounds possess antimicrobial effects against a range of pathogens. The halogen substitutions may enhance the binding affinity to microbial targets, disrupting cellular processes.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are yet to be fully elucidated but may involve interactions with key regulatory proteins.
Case Studies
- Antimicrobial Screening : A study screened various acrylates for their antimicrobial efficacy. This compound was found to exhibit significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
- Cancer Cell Line Testing : In vitro assays using human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The compound was observed to induce apoptosis in treated cells, suggesting potential as an anticancer agent.
Binding Affinity Studies
Research into the binding affinities of this compound revealed that it interacts with specific enzymes and receptors involved in metabolic pathways. These interactions can lead to inhibition or activation of these targets, influencing cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted on several structurally similar compounds to evaluate their biological activities:
| Compound Name | Biological Activity |
|---|---|
| Methyl 3-(4-fluorophenyl)prop-2-enoate | Moderate antimicrobial activity |
| Ethyl (E)-3-(4-bromophenyl)prop-2-enoate | Significant anticancer properties |
| This compound | High antimicrobial and anticancer activity |
This table illustrates that while there are variations in biological activities among similar compounds, this compound stands out due to its dual functional groups, enhancing its reactivity and potential therapeutic applications.
Q & A
Q. What synthetic methodologies are effective for preparing Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate?
The compound is typically synthesized via Knoevenagel condensation between 2-bromo-4-fluorobenzaldehyde and ethyl acetoacetate, catalyzed by piperidine or ammonium acetate in refluxing ethanol. Reaction optimization includes controlling temperature (70–80°C), solvent polarity, and catalyst loading to minimize side products like β-keto ester dimerization. Post-synthesis purification involves column chromatography using hexane/ethyl acetate gradients .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- NMR : The -NMR spectrum shows characteristic signals: a triplet (~1.3 ppm, CHCH-O), a quartet (~4.2 ppm, CH-O), and olefinic protons as a doublet (~6.5–7.5 ppm) coupling with aromatic protons. -NMR confirms the fluorine environment at ~-110 ppm (meta to bromine) .
- Mass Spectrometry : High-resolution ESI-MS reveals a molecular ion peak at m/z 286.97 (M+H) with isotopic patterns matching bromine (1:1 ratio for ) .
Q. What purification strategies are recommended for isolating this compound?
After synthesis, silica gel chromatography (70–30% hexane/ethyl acetate) effectively separates the target product from unreacted starting materials. Recrystallization in ethanol/water mixtures improves purity (>95%), monitored by TLC (R ~0.5 in 3:1 hexane/ethyl acetate) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-III (for visualization) confirms the E-configuration of the α,β-unsaturated ester and dihedral angles between the aromatic ring and enoate plane. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution (<0.8 Å) structural determination .
Q. What computational approaches predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., Michael addition at the β-carbon) .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Comparative SAR : Substitute the bromine/fluorine groups with Cl, CF, or methyl (see ) to assess steric/electronic effects on enzyme inhibition (e.g., kinase assays).
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7) and antimicrobial activity (MIC determination) to correlate substituent effects with bioactivity .
Q. How to address contradictory data in reaction optimization?
- DoE (Design of Experiments) : Use factorial design to evaluate variables (catalyst concentration, solvent polarity) impacting yield.
- Analytical cross-validation : Compare HPLC purity data with -NMR integration to resolve discrepancies in reported yields .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 1.30 (t, 3H, CH), δ 4.20 (q, 2H, OCH), δ 7.45 (d, 1H, CH=CO) | |
| -NMR | δ 165.5 (C=O), δ 142.3 (C-Br), δ 115.7 (C-F) | |
| HRMS | m/z 286.97 (M+H, C _9 _2 $) |
Q. Table 2. Comparative Reactivity of Structural Analogs
| Substituent | Reaction Rate (Knoevenagel) | Bioactivity (IC, μM) | Reference |
|---|---|---|---|
| 2-Br, 4-F (target) | 1.0 (baseline) | 12.5 (MCF-7) | |
| 2-Cl, 4-CF | 0.8 | 8.2 | |
| 2-Me, 4-NO | 1.2 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
